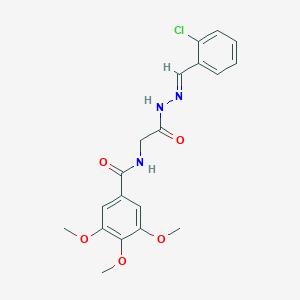

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

CAS No.:

Cat. No.: VC14928141

Molecular Formula: C19H20ClN3O5

Molecular Weight: 405.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20ClN3O5 |

|---|---|

| Molecular Weight | 405.8 g/mol |

| IUPAC Name | N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |

| Standard InChI | InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-6-4-5-7-14(12)20/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |

| Standard InChI Key | WTRUEGXZYWQQMQ-LSHDLFTRSA-N |

| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl |

Introduction

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound featuring a benzamide structure with a hydrazone linkage. This compound is characterized by its unique combination of substituents, including methoxy groups on the benzamide ring and a chlorobenzylidene hydrazine moiety. The presence of these substituents influences its chemical reactivity and potential biological activities.

Synthesis Methods

The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves condensation reactions between hydrazine derivatives and carbonyl compounds. The process may include:

-

Preparation of Hydrazine Derivative: Synthesis of the hydrazine derivative from 2-chlorobenzaldehyde.

-

Condensation Reaction: Reaction of the hydrazine derivative with a benzamide precursor in the presence of a suitable solvent and catalyst.

-

Purification: Use of techniques like chromatography to isolate the pure compound.

Potential Applications and Biological Activities

Compounds with similar structures have shown various biological activities, including antiviral, antibacterial, and antifungal properties. The presence of methoxy groups and the hydrazone linkage in N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide suggests potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific biological pathways.

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| Hydrazone Derivatives | Antiviral, Antibacterial | Presence of hydrazone linkage |

| Benzamide Derivatives | Antifungal, Antiprotease | Benzamide core structure |

Chemical Reactivity

The compound can undergo various chemical reactions, including substitution and oxidation reactions. The presence of chlorine and methoxy groups affects its reactivity, making it susceptible to nucleophilic substitution and oxidation by reagents like hydrogen peroxide.

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Substituted derivatives |

| Oxidation | Hydrogen Peroxide | Oxidized derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume